Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate
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Overview
Description
Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate is a chemical compound with the molecular formula C11H13NO2S It is characterized by a cyclobutyl group attached to a pyridine ring, with a methylsulfanyl substituent at the 2-position and a carboxylate group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate typically involves the reaction of cyclobutylamine with 2-(methylsulfanyl)pyridine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, while also minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Halogenated or alkylated pyridine derivatives
Scientific Research Applications
Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Cyclobutyl 2-(methylsulfanyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Cyclobutyl 2-(methylsulfanyl)pyridine-3-carboxylate: Differing in the position of the carboxylate group, which may affect its reactivity and biological activity.
Cyclobutyl 2-(methylsulfanyl)pyridine-5-carboxylate: Another positional isomer with potential differences in chemical and biological properties.
Cyclobutyl 2-(methylsulfanyl)benzene-4-carboxylate: A benzene derivative with similar substituents, but differing in the aromatic ring structure, which may influence its overall behavior and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclobutyl 2-methylsulfanylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-15-10-7-8(5-6-12-10)11(13)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEYESYDMSMFPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)OC2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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